![molecular formula C11H17NO2 B1218765 Deterenol CAS No. 7376-66-1](/img/structure/B1218765.png)
Deterenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Deterenol hydrochloride can be synthesized from 1-(4-hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone hydrochloride. The process involves dissolving the starting material in methanol, adding 10% palladium on activated carbon, and introducing hydrogen. The reaction mixture is stirred at room temperature for 24 hours under atmospheric pressure. After the reaction, the catalyst is filtered, and the filtrate is concentrated to dryness. The residue is then crystallized from methanol to obtain colorless crystals with a yield of 91% .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield are optimized for commercial use. The use of palladium on activated carbon as a catalyst and methanol as a solvent are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on activated carbon is commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives of this compound.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Deterenol acts on both beta-1 and beta-2 adrenergic receptors, mimicking the physiological effects of epinephrine. These effects include:
- Increased Heart Rate : this compound can stimulate heart rate, which may be beneficial in certain clinical settings.
- Bronchodilation : It relaxes airway muscles, making it useful in respiratory conditions.
- Lipolysis : The compound promotes the breakdown of fats, which is often exploited in weight loss formulations.
Due to its potent nature, this compound has been associated with significant safety concerns, particularly regarding cardiovascular health. The compound is banned or tightly regulated in many jurisdictions due to these risks .
Cardiovascular Studies
This compound has been utilized in various studies examining its effects on cardiovascular parameters. For instance, an early study reported that intravenous administration of this compound to human subjects showed notable vasodepressor effects at lower doses and adverse reactions at higher doses, such as hypotension and palpitations .
Weight Loss and Sports Supplements
This compound has been frequently found in weight loss and sports supplements marketed for their stimulant properties. A significant study analyzed 17 dietary supplements labeled as containing this compound or its synonyms. The findings revealed that 13 of these products contained this compound, often mixed with other prohibited stimulants . Adverse events linked to these products include nausea, vomiting, chest pain, and even cardiac arrest .
Case Study 1: Adverse Events Linked to this compound
A systematic review investigated the safety profile of dietary supplements containing this compound. The analysis highlighted a concerning trend: many users reported severe adverse effects after consumption. The study concluded that the combination of this compound with other stimulants could exacerbate health risks .
Supplement Brand | Detected Stimulants | Adverse Effects Reported |
---|---|---|
Brand A | This compound, Phenpromethamine | Nausea, Cardiac Arrest |
Brand B | This compound | Vomiting, Chest Pain |
Brand C | This compound, Oxilofrine | Agitation, Palpitations |
Case Study 2: Regulatory Implications
In light of the findings regarding this compound's presence in dietary supplements, regulatory bodies like the U.S. Food and Drug Administration have taken steps to ban its use in these products. A comprehensive analysis showed that many supplements marketed for weight loss contained multiple stimulants alongside this compound, raising significant safety concerns .
Mechanism of Action
Deterenol acts as a non-selective beta-adrenergic receptor agonist. It increases tension in isolated right and left guinea pig atria and trachea, which endogenously express beta-adrenergic receptors. The compound induces lipolysis in human adipocytes by activating beta-adrenergic receptors, leading to the breakdown of fats .
Comparison with Similar Compounds
Synephrine: Another beta-adrenergic receptor agonist found in dietary supplements.
Phenpromethamine: A synthetic compound structurally similar to deterenol, used in sports and weight-loss supplements.
Octopamine: A naturally occurring compound with similar stimulant properties.
Uniqueness: this compound is unique in its strong lipolytic activity compared to other amines present in Citrus aurantium, such as synephrine . Its potent beta-adrenergic receptor agonist activity makes it a subject of interest in research, despite its potential adverse effects.
Biological Activity
Deterenol is a compound that has garnered attention in recent years due to its potential biological activities, particularly as a sympathomimetic agent. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Overview of this compound
This compound is chemically classified as a phenethylamine derivative. It has been detected in various dietary supplements and is often associated with stimulant effects similar to those of other sympathomimetic compounds. Its structural similarity to other known stimulants raises concerns regarding its safety and efficacy in human use.
This compound primarily acts on adrenergic receptors, which are critical for mediating the physiological effects of catecholamines like adrenaline. The activation of these receptors can lead to increased heart rate, blood pressure, and metabolic activity.
Adrenergic Receptor Activation
Research indicates that this compound may activate multiple subtypes of adrenergic receptors, including alpha and beta receptors. The following table summarizes the potency (EC50) and efficacy (Emax) values for this compound compared to other phenethylamine analogues:
Compound | Receptor Type | EC50 (µM) | Emax (%) |
---|---|---|---|
This compound | ADRα1A | 3.1 | 85 |
p-Octopamine | ADRα1A | 11 | 87 |
Isopropyloctopamine | ADRβ1 | 0.117 | 105 |
Higenamine | ADRβ2 | 0.47 | 31 |
Note: Values are indicative and may vary based on experimental conditions.
Study on Dietary Supplements
A significant study conducted on dietary supplements found that this compound was present in several products marketed for weight loss and energy enhancement. The concentration of this compound in these products ranged from 2.7 mg to 17 mg per serving . This study highlighted the potential for unintentional doping among athletes consuming these supplements, as this compound is structurally similar to banned substances .
In Vitro Studies
In vitro experiments have demonstrated that this compound activates adrenergic receptors with varying degrees of potency. For instance, it was shown to activate ADRα1A with an EC50 value of 3.1 µM , indicating a moderate level of receptor engagement compared to other stimulants such as p-octopamine . The efficacy observed (Emax = 85%) suggests that this compound can elicit significant physiological responses upon receptor activation.
Safety and Regulatory Concerns
Given its sympathomimetic properties, there are concerns regarding the safety profile of this compound. Reports indicate that excessive consumption can lead to cardiovascular issues, including hypertension and tachycardia. Regulatory bodies have begun scrutinizing products containing this compound due to its potential for misuse in sports and fitness contexts .
Properties
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9/h3-6,8,11-14H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCPSVWSWKWJLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956502 | |
Record name | Deterenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7376-66-1 | |
Record name | 4-Hydroxy-α-[[(1-methylethyl)amino]methyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7376-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deterenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007376661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deterenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DETERENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR971OUC9M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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